molecular formula C6H8N2O2S B042539 Ethyl 2-aminothiazole-5-carboxylate CAS No. 32955-21-8

Ethyl 2-aminothiazole-5-carboxylate

Cat. No. B042539
CAS RN: 32955-21-8
M. Wt: 172.21 g/mol
InChI Key: VNZXERIGKZNEKB-UHFFFAOYSA-N
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Description

Ethyl 2-aminothiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the synthesis of dual-action antidiabetic agents that inhibit glycogen phosphorylase .


Synthesis Analysis

Unfortunately, the specific synthesis process for Ethyl 2-aminothiazole-5-carboxylate is not detailed in the available sources .


Molecular Structure Analysis

The molecular formula of Ethyl 2-aminothiazole-5-carboxylate is C6H8N2O2S, and its molecular weight is 172.20 .


Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-aminothiazole-5-carboxylate are not detailed in the available sources .


Physical And Chemical Properties Analysis

Ethyl 2-aminothiazole-5-carboxylate is a white to yellow or light brown crystal or powder . It has a melting point of 159-163 °C .

Scientific Research Applications

Anticancer Agent

The 2-aminothiazole scaffold, to which Ethyl 2-aminothiazole-5-carboxylate belongs, has been associated with anticancer activity . It could potentially be used in the development of new anticancer drugs.

Antioxidant

Compounds with the 2-aminothiazole scaffold have also been found to exhibit antioxidant properties . This suggests that Ethyl 2-aminothiazole-5-carboxylate could potentially be used in the development of antioxidant therapies.

Antimicrobial Agent

The 2-aminothiazole scaffold has been associated with antimicrobial activity . This suggests that Ethyl 2-aminothiazole-5-carboxylate could potentially be used in the development of new antimicrobial drugs.

Anti-inflammatory Agent

Compounds with the 2-aminothiazole scaffold have been found to exhibit anti-inflammatory properties . This suggests that Ethyl 2-aminothiazole-5-carboxylate could potentially be used in the development of anti-inflammatory therapies.

Biochemical Reagent

Ethyl 2-aminothiazole-5-carboxylate is used as a biochemical reagent in life science related research . It can be used as a biological material or organic compound in various experiments.

Drug Development

Given its various biological activities, Ethyl 2-aminothiazole-5-carboxylate could be used in the development of a wide range of therapeutic drugs .

Safety And Hazards

When handling Ethyl 2-aminothiazole-5-carboxylate, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as Ethyl 2-aminothiazole-5-carboxylate, which could decrease drug resistance and reduce unpleasant side effects is more desirable .

properties

IUPAC Name

ethyl 2-amino-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZXERIGKZNEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310861
Record name Ethyl 2-aminothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminothiazole-5-carboxylate

CAS RN

32955-21-8
Record name 32955-21-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-aminothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-thiazole-5-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a -10° C. solution of potassium tert-butoxide (150 g, 1.3 mol) in THF (1.35 L) was added a solution of ethyl chloroacetate (139 mL, 1.3 mol) and ethyl formate (103 mL, 1.27 mol) in THF (150 mL) dropwise over 75 minutes, with good mechanical stirring. A THF rinse (25 mL) was added over 5 minutes. The thick solution was stirred another 3 hours at ca. -5° to 0° C.,then the reaction was quenched by addition of a solution of NaCl (240 g) and conc. HCl (90 mL) in water (960 mL). The mixture was allowed to warm to 15° C. and the lower aqueous layer was discarded. Thiourea (97 g, 1.27 mol) was dissolved in the crude THF solution of chloroaldehyde. The solution was warmed to 65° C. and refluxed for 1 hour, then cooled to 30° C. Addition of a solution of K2CO3 (88 g, 0.64 mol) in 1500 mL water produced two layers (aqueous pH=7). The THF was removed under vacuum at ≤45° C., causing the product to precipitate as a yellow solid. The slurry was cooled to 15° C., and the product was collected on a fritted Buchner funnel and washed with 3×200 mL water, then dried 24 hours in a vacuum oven at 55° C. to provide 151 g of title compound as a yellow solid, m.p. 155°-158° C. 1H NMR (DMSO-d6) δ7.8 (br s, 2H, NH2), 7.62 (s, 1H), 4.13 (q, 2H), 1.18 (t, 3H). 13C NMR (DMSO-d6) δ173.4, 161.3, 147.9, 114.5, 60.1, 14.3.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step One
Name
Quantity
1.35 L
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
chloroaldehyde
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
88 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a -10° C. solution of potassium tert-butoxide (150 g, 1.3 mol) in THF (1.35 L) was added a solution of ethyl chloroacetates (139 mL, 1.3 mol) and ethyl formate (103 mL, 1.27 mol) in THF (150 mL) dropwise over 75 minutes, with good mechanical stirring. A THF rinse (25 mL) was added over 5 minutes. The thick solution was stirred another 3 hours at ca. -5 to 0° C., then the reaction was quenched by addition of a solution of NaCl (240 g) and conc. HCl (90 mL) in water (960 mL). The mixture was allowed to warm to 15° C. and the lower aqueous layer was discarded. Thiourea (97 g, 1.27 mol) was dissolved in the crude THF solution of chloroaldehyde. The solution was warmed to 65° C. and refluxed for 1 hour, then cooled to 30° C. Addition of a solution of K2CO3 (88 g, 0.64 mol) in 1500 mL water produced two layers (aqueous pH=7). The THF was removed under vacuum at ≤45° C., causing the product to precipitate as a yellow solid. The slurry was cooled to 15° C., and the product was collected on a fritted Buchner funnel and washed with 3×200 mL water, then dried 24 hours in a vacuum oven at 55° C. to provide 151 g of title compound as a yellow solid, m.p. 155-158° C. 1H NMR (DMSO-d6) δ 7.8 (brs, 2H, NH2), 7.62 (s, 1H), 4.13 (q, 2H), 1.18 (t, 3H). 13C NMR (DMSO-d6) δ 173.4, 161.3, 147.9, 114.5, 60.1, 14.3.
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl chloroacetates
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step One
Name
Quantity
1.35 L
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
chloroaldehyde
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
88 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 2-aminothiazole-5-carboxylate in the development of DNA minor groove binders?

A1: Ethyl 2-aminothiazole-5-carboxylate serves as a crucial starting material in the synthesis of Isothia-Nt, a potential DNA minor groove binding analog. [] This compound provides the thiazole core, which is essential for mimicking the structure and binding properties of naturally occurring antibiotics like Netropsin and Distamycin-A. [] These natural antibiotics exhibit their biological activity by binding to the minor groove of DNA, thereby interfering with DNA replication and transcription. By using Ethyl 2-aminothiazole-5-carboxylate as a building block, researchers aim to create synthetic analogs with improved binding affinity, selectivity, and potentially enhanced therapeutic properties.

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